2-[2-(4-Bromophenyl)ethyl]oxirane
Overview
Description
2-[2-(4-Bromophenyl)ethyl]oxirane, also known as 4-(4-bromo-phenyl)-1,2-epoxy-butane, is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.1 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a 4-bromophenyl group via a two-carbon ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)ethyl]oxirane typically involves the reaction of 4-bromophenyl ethyl ketone with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the oxirane ring. The reaction is generally carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromophenyl)ethyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form corresponding alcohols.
Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like ethanol or water at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Produces β-substituted alcohols or ethers.
Reduction: Yields primary or secondary alcohols.
Oxidation: Forms diols or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
2-[2-(4-Bromophenyl)ethyl]oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as epoxy resins and coatings
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromophenyl)ethyl]oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with biological molecules. The oxirane ring is highly strained and thus readily reacts with nucleophilic sites on proteins and DNA, potentially disrupting their normal function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzyme activity or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)oxirane: Similar structure with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)oxirane: Contains a fluorine atom in place of bromine.
Styrene oxide: Lacks the bromine substituent but has a similar oxirane ring structure.
Uniqueness
2-[2-(4-Bromophenyl)ethyl]oxirane is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance its binding affinity to biological targets compared to its chloro- and fluoro- counterparts .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)ethyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-1-8(2-5-9)3-6-10-7-12-10/h1-2,4-5,10H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUBVXDENXPRFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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